2,3-Secofernane Skeleton Confirmation
Alstonic acid A is a 2,3-secofernane triterpenoid, representing the first report of this unprecedented carbon skeleton in nature [1]. Its structure was rigorously established via extensive 1D and 2D NMR spectroscopic analyses and unequivocally confirmed by single-crystal X-ray diffraction [1]. In contrast, common triterpenoid analogs such as ursolic acid, oleanolic acid, and betulinic acid possess intact, non-seco pentacyclic ursane or oleanane frameworks [2]. While Alstonic acid B, a co-isolated congener, also possesses a 2,3-secofernane core, it is uniquely distinguished from Alstonic acid A by an unprecedented cyclization between C-3 and C-9, resulting in a different ring system [1].
| Evidence Dimension | Carbon Skeleton and Structural Confirmation |
|---|---|
| Target Compound Data | 2,3-secofernane skeleton confirmed by single-crystal X-ray diffraction |
| Comparator Or Baseline | Ursolic acid, oleanolic acid, betulinic acid: Intact pentacyclic triterpenoid skeletons. Alstonic acid B: 2,3-secofernane skeleton with an additional C-3/C-9 cyclization. |
| Quantified Difference | Qualitative structural difference: presence of a seco-ring (cleavage between C-2 and C-3) vs. intact pentacyclic ring system. |
| Conditions | X-ray crystallography and NMR spectroscopic analysis in pyridine-d5 or CDCl3 |
Why This Matters
The unique 2,3-secofernane scaffold of Alstonic acid A provides a structurally distinct chemical probe that cannot be replicated by commercially abundant pentacyclic triterpenoids, enabling novel structure-activity relationship (SAR) studies and chemotaxonomic investigations.
- [1] Wang, F., Ren, F. C., & Liu, J. K. (2009). Alstonic acids A and B, unusual 2,3-secofernane triterpenoids from Alstonia scholaris. Phytochemistry, 70(5), 650-654. DOI: 10.1016/j.phytochem.2009.03.007 View Source
- [2] Jäger, S., Trojan, H., Kopp, T., Laszczyk, M. N., & Scheffler, A. (2009). Pentacyclic triterpene distribution in various plants–rich sources for a new group of multi-potent plant extracts. Molecules, 14(6), 2016-2031. View Source
